(9R)-6'-Methoxy-cinchonan-9-amine Trihydrochloride
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Overview
Description
(9R)-6’-Methoxy-cinchonan-9-amine Trihydrochloride is a chemical compound with the molecular formula C19H26Cl3N3. It is a derivative of cinchona alkaloids, which are known for their medicinal properties, particularly in the treatment of malaria. This compound is characterized by the presence of a methoxy group at the 6’ position and an amine group at the 9 position, along with three hydrochloride groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9R)-6’-Methoxy-cinchonan-9-amine Trihydrochloride typically involves the modification of cinchona alkaloids. One common method includes the following steps:
Starting Material: The process begins with quinine or quinidine, which are naturally occurring cinchona alkaloids.
Methoxylation: The 6’ position of the quinine or quinidine is methoxylated using methanol and a suitable catalyst under controlled conditions.
Amination: The 9 position is then aminated using ammonia or an amine source in the presence of a reducing agent.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the trihydrochloride salt.
Industrial Production Methods
Industrial production of (9R)-6’-Methoxy-cinchonan-9-amine Trihydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Methoxylation: Large quantities of quinine or quinidine are methoxylated in industrial reactors.
Continuous Amination: The amination step is carried out in continuous flow reactors to ensure consistent quality and yield.
Purification and Crystallization: The final product is purified through crystallization and filtration to obtain high-purity (9R)-6’-Methoxy-cinchonan-9-amine Trihydrochloride.
Chemical Reactions Analysis
Types of Reactions
(9R)-6’-Methoxy-cinchonan-9-amine Trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products Formed
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(9R)-6’-Methoxy-cinchonan-9-amine Trihydrochloride has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound is studied for its potential antimalarial and antimicrobial properties.
Medicine: Research is ongoing to explore its use in treating various diseases, including malaria and bacterial infections.
Industry: It is used in the synthesis of other complex organic compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of (9R)-6’-Methoxy-cinchonan-9-amine Trihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The methoxy and amine groups play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways. For example, in antimalarial activity, it interferes with the parasite’s ability to metabolize hemoglobin, leading to its death.
Comparison with Similar Compounds
Similar Compounds
Quinine: A naturally occurring cinchona alkaloid with antimalarial properties.
Quinidine: An isomer of quinine used as an antiarrhythmic agent.
(9R)-10,11-Dihydro-6’-methoxycinchonan-9-amine Trihydrochloride: A similar compound with a dihydro structure.
Uniqueness
(9R)-6’-Methoxy-cinchonan-9-amine Trihydrochloride is unique due to its specific methoxy and amine substitutions, which enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanamine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O.3ClH/c1-3-13-12-23-9-7-14(13)10-19(23)20(21)16-6-8-22-18-5-4-15(24-2)11-17(16)18;;;/h3-6,8,11,13-14,19-20H,1,7,9-10,12,21H2,2H3;3*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXDEKGNTLNSGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)N.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1231763-32-8 |
Source
|
Record name | (8α, 9S)-6'-Methoxycinchonan-9-amine trihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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